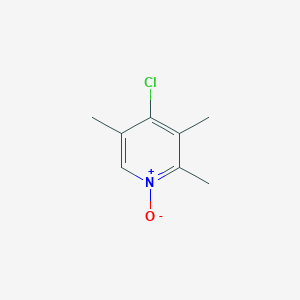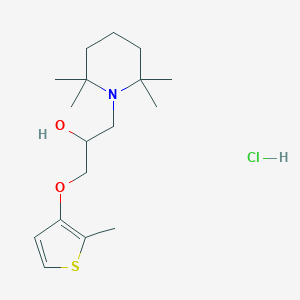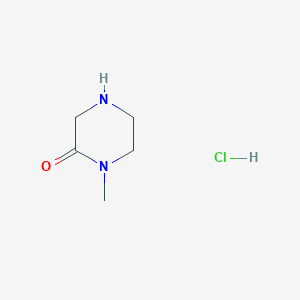
N-Hydroxy-3-aminobiphenyl
描述
N-Hydroxy-3-aminobiphenyl is a compound with the molecular formula C12H11NO and a molecular weight of 185.2218 . It is an achiral compound with no defined stereocenters or E/Z centers .
Molecular Structure Analysis
The molecular structure of N-Hydroxy-3-aminobiphenyl consists of a biphenyl group with an amino (NH2) and a hydroxy (OH) group attached to one of the phenyl rings . The SMILES representation of the molecule is ONC1=CC=CC(=C1)C2=CC=CC=C2 .Chemical Reactions Analysis
N-Hydroxy-3-aminobiphenyl is likely to undergo reactions typical of N-hydroxy arylamines. For instance, N-hydroxy-4-aminobiphenyl, a related compound, has been shown to form DNA adducts through acid catalysis or S-acetyl coenzyme A-dependent enzymatic esterification .科学研究应用
DNA Adduct Formation and Cellular Effects : N-hydroxy-4-aminobiphenyl has been shown to increase DNA adduct levels in human lymphoblastoid TK6 cells, correlating with cell toxicity, induced mutations, and gene expression profiles (Ricicki et al., 2006).
Binding Affinity and Mechanism of Action : Studies on N-hydroxy-N-acetyl-4-aminobiphenyl suggest a low binding affinity for rat-liver nucleic acids, offering insights into the mechanism of action for carcinogenic aromatic amines (Kriek, 1971).
Reactions with Blood Components : N-hydroxy-4-aminobiphenyl (N-hydroxy-ABP) rapidly oxidizes rat blood in vitro, leading to an equilibrium between the formation and reduction of HbFe3+ in rat blood (Heilmair, Karreth, & Lenk, 1991).
Immunogenicity in Human DNA : N-hydroxy-N-acetyl-4-aminobiphenyl-modified human DNA has shown high immunogenicity, potentially playing a role in inducing antibodies in cancer patients (Shahab et al., 2012).
Carcinogenic Metabolites : N-hydroxy-4-acetylaminobiphenyl is identified as a strong carcinogenic metabolite of 4-acetylaminobiphenyl, with implications for the development of new carcinogenic compounds (Miller, Wyatt, & Miller, 1961).
Metabolic Activation in Human Cells : Human uroepithelial cells can form N-hydroxy-4-aminobiphenyl and its metabolite AABP, indicating the presence of N-acetyl transferases in these cells (Frederickson et al., 1992).
Metabolic Pathways in Various Species : N-hydroxy-4-aminobiphenyl is the major metabolite in liver fractions from rats, mice, guinea-pigs, rabbits, and hamsters, with 3-hydroxy-4-aminobiphenyl being a minor pathway in all species studied (McMahon, Turner, & Whitaker, 1980).
DNA Reactivity and Carcinogenicity : 4-Aminobiphenyl is a DNA-reactive carcinogen in humans, with substantial epidemiologic evidence supporting its carcinogenic presence (Cohen et al., 2006).
安全和危害
属性
IUPAC Name |
N-(3-phenylphenyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKZOAGQMDVYBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147091 | |
| Record name | N-Hydroxy-3-aminobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-3-aminobiphenyl | |
CAS RN |
105361-85-1 | |
| Record name | N-Hydroxy-3-aminobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105361851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxy-3-aminobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-HYDROXY-3-AMINOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNN685E9T3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12928.png)





![Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B12941.png)



![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)


